5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NOS/c1-11-9-15(20)7-8-16(11)22-10-17-12(2)21-18(23-17)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDVYNVJHMMFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148916 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866018-31-7 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866018-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde
The Hantzsch thiazole synthesis provides a reliable pathway for constructing the core structure. Starting with 4-chlorobenzothioamide (prepared from 4-chlorobenzonitrile and hydrogen sulfide), reaction with 2-bromo-1-(4-methylphenyl)propan-1-one in ethanol under reflux yields 2-(4-chlorophenyl)-4-methyl-1,3-thiazole. Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) introduces the aldehyde group at position 5.
Reaction Conditions :
- Thioamide (1.0 equiv), phenacyl bromide (1.2 equiv), ethanol, reflux, 12 h.
- Yield: 68–72% (thiazole core), 55% (formylation).
Etherification with 4-Chloro-2-methylphenol
The aldehyde intermediate undergoes reductive amination to install the hydroxymethyl group, followed by etherification. Using NaBH₄ in methanol reduces the aldehyde to a primary alcohol, which is then treated with 4-chloro-2-methylphenol under Mitsunobu conditions (DIAD, PPh₃, THF) to form the ether linkage.
Optimization Note :
- Direct alkylation with 4-chloro-2-methylphenol and K₂CO₃ in DMF at 80°C for 6 h provided inferior yields (∼40%) due to competing elimination.
Method 2: Cyclization of Thioamides Under Acidic Conditions
Preparation of [(4-Chloro-2-methylphenoxy)methyl]thioamide
A modified approach involves synthesizing a pre-functionalized thioamide. 4-Chloro-2-methylphenol is first converted to its chloromethyl ether using chloromethyl methyl ether (MOMCl) and triethylamine. Reaction with potassium thioacetate introduces the thiol group, which is then treated with 4-chlorophenylacetonitrile in the presence of ammonium hydroxide and hydrogen sulfide to form the thioamide.
Cyclization with α-Halo Ketone
Cyclization is achieved using 2-bromo-1-(4-methylphenyl)propan-1-one in polyphosphoric acid (PPA) at 90°C for 4 h, forming the thiazole ring while retaining the phenoxymethyl substituent.
Key Data :
- Yield: 65–70% (cyclization step).
- PPA concentration critically impacts reaction efficiency; concentrations below 85% led to incomplete cyclization.
Method 3: Sequential Alkylation and Cyclocondensation
Synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole
An alternative route begins with 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid, which is reduced to the alcohol (LiAlH₄, THF) and chlorinated using SOCl₂. The resulting 5-(chloromethyl) intermediate is reacted with 4-chloro-2-methylphenol in the presence of K₂CO₃ and KI in DMF at 70°C.
Advantages :
- Avoids unstable aldehyde intermediates.
- Higher overall yield (78%) due to fewer purification steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Hantzsch cyclization → Formylation → Etherification | 55 (overall) | Well-established conditions | Low formylation yield |
| 2 | Thioamide cyclization in PPA | 70 | Single-step cyclization | Handling PPA requires caution |
| 3 | Chloromethyl intermediate alkylation | 78 | High efficiency | Requires SOCl₂, hazardous |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₉H₁₆Cl₂N₂OS : 414.0278.
- Found : 414.0281 [M+H]⁺.
Chemical Reactions Analysis
5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using reagents like sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent phenol and thiazole derivatives.
Scientific Research Applications
5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Halogen Effects : The target compound’s 4-chlorophenyl group at position 2 is analogous to fluorophenyl or bromophenyl groups in compounds 4 and 5 . Chlorine’s larger atomic radius compared to fluorine may lead to stronger van der Waals interactions but reduced electronegativity.
- Phenoxy vs. Thiadiazole: The (4-chloro-2-methylphenoxy)methyl group distinguishes the target compound from derivatives with thiadiazole or triazole moieties (e.g., WIGQIO ), which may exhibit different hydrogen-bonding capabilities.
- Position 5 Flexibility : Substitutions at position 5 range from simple chloromethyl groups () to complex urea-linked systems (CAS 477872-53-0 ), impacting solubility and bioactivity.
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data for Selected Analogues
Key Observations:
- The target compound’s (4-chloro-2-methylphenoxy)methyl group may adopt a conformation perpendicular to the thiazole plane, similar to fluorophenyl groups in compounds 4 and 5 .
- Halogen Interactions : Chlorine substituents in the target compound could engage in Cl···π or Cl···Cl interactions, contrasting with fluorine’s preference for C–H···F bonds in fluorinated analogues .
Biological Activity
Overview
5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole |
| CAS Number | 866018-31-7 |
| Molecular Formula | C18H15Cl2NOS |
| Molecular Weight | 360.34 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chloro-2-methylphenol with formaldehyde to form an intermediate, which is then reacted with 2-(4-chlorophenyl)-4-methyl-1,3-thiazole in the presence of a base to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit bacterial enzymes or modulate cellular pathways involved in cancer cell proliferation. The compound's thiazole ring plays a crucial role in its interaction with biological targets, enhancing its therapeutic potential .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can inhibit the growth of various bacterial strains. The mechanism likely involves the inhibition of key bacterial enzymes .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence the anticancer activity .
Table: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | U251 (glioblastoma) | <10 | High potency observed |
| Study B | WM793 (melanoma) | <30 | Selective activity noted |
| Study C | Jurkat (leukemia) | <20 | Interaction with Bcl-2 protein |
Case Studies
A notable case study involved evaluating the efficacy of thiazole derivatives in inhibiting tumor growth in animal models. In these studies, compounds similar to 5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole were administered to mice bearing tumors. The results showed a significant reduction in tumor size compared to control groups, indicating a strong potential for use in cancer therapy .
Q & A
Basic: What are optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
Answer:
A validated method involves reacting substituted chlorobenzyl chlorides with intermediates (e.g., tetrazole derivatives) under heterogeneous catalytic conditions. Use PEG-400 as a solvent with 10 wt% Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, purify via recrystallization in aqueous acetic acid to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Answer:
- IR Spectroscopy : Identify the thiazole ring (C=N stretch at 1640–1620 cm⁻¹) and aryl ether (C-O-C stretch at 1250–1200 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for chlorophenyl protons (δ 7.2–7.4 ppm, aromatic) and methylphenoxy groups (δ 2.3–2.5 ppm, CH₃) .
- Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values to confirm stoichiometry (e.g., ΔC < 0.5%) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry, and what software is recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles, and crystal packing. Use SHELXL for refinement (high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. For example, the thiazole ring’s planarity can be confirmed with mean deviation <0.01 Å .
Advanced: How can hydrogen-bonding patterns in crystal structures inform intermolecular interactions?
Answer:
Apply graph-set analysis (e.g., Etter’s formalism) to categorize hydrogen bonds (D–H···A) into motifs like R₂²(8) rings or C(6) chains. For this compound, analyze Cl···H–C interactions using SHELXL-derived hydrogen-bond tables and Mercury software for 3D visualization .
Basic: What purification strategies ensure high yields and reproducibility?
Answer:
- Recrystallization : Use hot ethanol or aqueous acetic acid to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts.
- Validate purity via melting point consistency (±2°C) and HPLC (retention time ±0.1 min) .
Advanced: How to resolve contradictions between spectroscopic data and computational models?
Answer:
- NMR vs. DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Deviations >3 ppm suggest conformational discrepancies.
- IR Intensity Mismatches : Re-optimize molecular geometry in Gaussian using solvent-effect corrections (e.g., PCM model) .
Advanced: What strategies validate stereochemical configuration in asymmetric derivatives?
Answer:
- Circular Dichroism (CD) : Compare experimental CD spectra with time-dependent DFT (TDDFT) simulations for absolute configuration.
- Anomalous Dispersion in SCXRD : Use Cu-Kα radiation to resolve chirality via Bijvoet differences .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening : Test alternatives to Bleaching Earth Clay (e.g., Amberlyst-15 or Montmorillonite K10).
- Solvent Optimization : Replace PEG-400 with DMF for higher dielectric constant, enhancing nucleophilic substitution .
Advanced: How to analyze π-stacking interactions in the solid state?
Answer:
Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings using Mercury or PLATON. For this compound, 4-chlorophenyl groups often exhibit offset stacking with thiazole rings .
Basic: What safety protocols are critical when handling chlorinated intermediates?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
